N'-phosphonatoguanidinoethyl methyl phosphate(2-)
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Overview
Description
N'-phosphonatoguanidinoethyl methyl phosphate(2-) is dianion of N'-phosphoguanidinoethyl methyl phosphate. It is a conjugate base of a N'-phosphoguanidinoethyl methyl hydrogen phosphate.
Scientific Research Applications
Phosphonate Chemistry and Biomedical Applications
Phosphonates, characterized by their stable phosphonate group (–P(O)(OH)2), are known for their mimicry of phosphate groups in biomedical contexts. They are particularly effective in inhibiting enzymes that utilize phosphates as substrates. This attribute has led to the development of various biologically active phosphonates and their derivatives, such as acyclic nucleoside phosphonates (ANPs), which are utilized in antiviral therapies. The modification of these compounds into prodrugs enhances their pharmacokinetics, demonstrating potential in the treatment of viral infections and other diseases due to their robust inhibitory capabilities and pharmacological profiles (Krečmerová et al., 2022).
Phosphonates in Environmental and Material Sciences
Phosphonates also find applications beyond the biomedical field, extending into environmental and material sciences. Their role in the degradation of organic pollutants and recycling into phosphate is noteworthy, contributing to the biogeochemical cycling of phosphorus. This function is crucial in managing phosphorus-related environmental impacts, such as eutrophication in aquatic systems. Moreover, phosphonate-derived materials, including nanoporous metal phosphates, demonstrate significant potential in energy storage applications, particularly in the development of supercapacitors, owing to their unique physicochemical properties (Pramanik et al., 2016).
Properties
Molecular Formula |
C4H11N3O7P2-2 |
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Molecular Weight |
275.09 g/mol |
IUPAC Name |
2-[amino-(phosphonatoamino)methylidene]azaniumylethyl methyl phosphate |
InChI |
InChI=1S/C4H13N3O7P2/c1-13-16(11,12)14-3-2-6-4(5)7-15(8,9)10/h2-3H2,1H3,(H,11,12)(H5,5,6,7,8,9,10)/p-2 |
InChI Key |
SKVVAASQKFJYKN-UHFFFAOYSA-L |
Canonical SMILES |
COP(=O)([O-])OCC[NH+]=C(N)NP(=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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